Etazolate

Descripción general

Descripción

Etazolate, también conocido como SQ-20,009 o EHT-0202, es un fármaco ansiolítico que pertenece a la clase de compuestos de pirazolopiridina. Tiene propiedades farmacológicas únicas y actúa como un modulador alostérico positivo del receptor GABA A en el sitio de unión a barbitúricos. Además, funciona como un antagonista de la adenosina de los subtipos A1 y A2 y como un inhibidor de la fosfodiesterasa selectivo para la isoforma PDE4 .

Métodos De Preparación

Etazolate se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción del éster etílico del ácido 1-etil-4-hidrazinil-1H-pirazolo[3,4-b]piridina-5-carboxílico con isopropilidenhidrazina en condiciones de reacción específicas. La reacción generalmente requiere un solvente como el etanol y un catalizador para facilitar el proceso . Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Etazolate experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

Etazolate tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo en el estudio de los efectos de la inhibición de la fosfodiesterasa.

Biología: Se ha investigado por sus efectos neuroprotectores y su papel en la modulación del estrés oxidativo y la neuroinflamación.

Medicina: Se ha explorado su potencial en el tratamiento de afecciones como la enfermedad de Alzheimer, la depresión y el trastorno de estrés postraumático. .

Industria: Se utiliza en el desarrollo de nuevos fármacos ansiolíticos y antidepresivos.

Mecanismo De Acción

Etazolate ejerce sus efectos a través de múltiples mecanismos:

Modulación del Receptor GABA A: Actúa como un modulador alostérico positivo en el sitio de unión a barbitúricos, mejorando los efectos inhibitorios del GABA.

Antagonismo de la Adenosina: Funciona como un antagonista de los subtipos de receptores de adenosina A1 y A2, que juegan un papel en la regulación de la liberación de neurotransmisores.

Inhibición de la Fosfodiesterasa: Inhibe selectivamente la isoforma PDE4, lo que lleva a niveles aumentados de monofosfato cíclico de adenosina (cAMP) y la posterior activación de la proteína de unión al elemento de respuesta de cAMP (CREB) y las vías del factor neurotrófico derivado del cerebro (BDNF)

Comparación Con Compuestos Similares

Etazolate es único en comparación con otros compuestos similares debido a sus propiedades farmacológicas combinadas. Los compuestos similares incluyen:

Cartazolate: Otro derivado de la pirazolopiridina con propiedades ansiolíticas.

ICI-190,622: Un compuesto con efectos similares de modulación del receptor GABA A.

Tracazolate: Comparte propiedades ansiolíticas y antidepresivas similares, pero difiere en sus interacciones específicas con los receptores.

La singularidad de this compound radica en su capacidad para modular múltiples objetivos, lo que lo convierte en un compuesto versátil para diversas aplicaciones terapéuticas.

Propiedades

IUPAC Name |

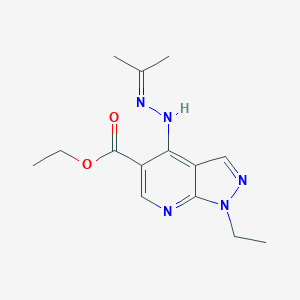

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etazolate interact with the GABAA receptor complex?

A1: this compound binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to this compound's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does this compound's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both this compound and barbiturates enhance GABAA receptor function, key differences exist. This compound exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses this compound's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by this compound. []

Q3: What is the role of this compound in modulating cAMP signaling?

A3: this compound acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to this compound's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does this compound impact amyloid precursor protein (APP) processing?

A4: this compound has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for this compound in Alzheimer's disease. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of this compound hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is this compound in aqueous solutions?

A7: this compound hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.